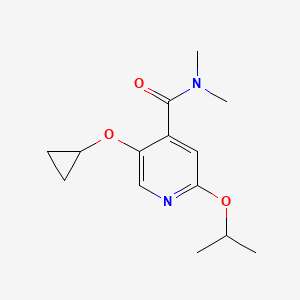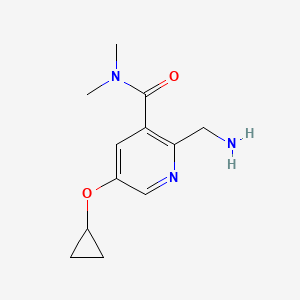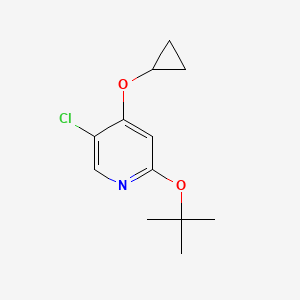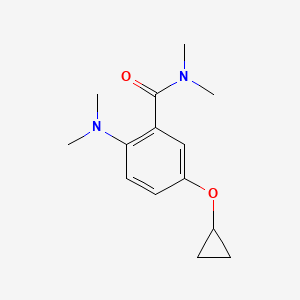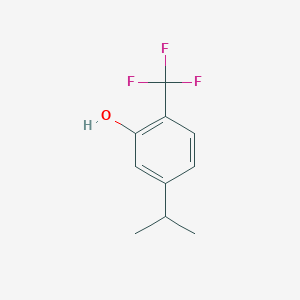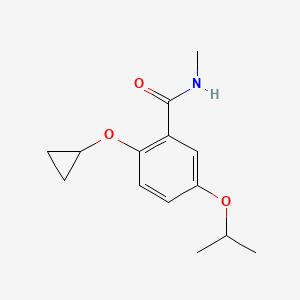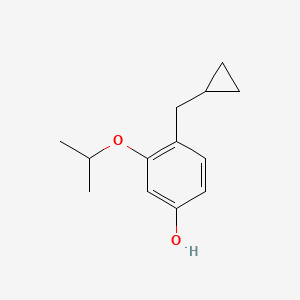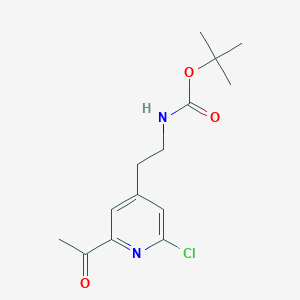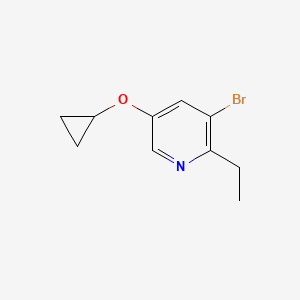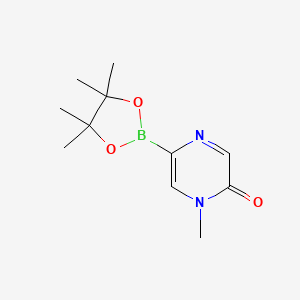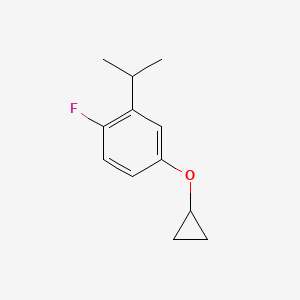
4-Cyclopropoxy-1-fluoro-2-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE is a chemical compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol This compound is known for its unique structural features, including a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general reaction conditions include:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Reagents: Boron reagents (e.g., organoboron compounds)
Solvent: Organic solvents (e.g., toluene, THF)
Temperature: Mild temperatures (e.g., 50-100°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity
Análisis De Reacciones Químicas
Types of Reactions
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms
Reduction: Addition of hydrogen atoms or removal of oxygen atoms
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives or substituted benzene compounds
Aplicaciones Científicas De Investigación
4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Comparison
Compared to similar compounds, 4-CYCLOPROPOXY-1-FLUORO-2-(PROPAN-2-YL)BENZENE stands out due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The presence of the cyclopropoxy group and the fluorine atom in particular can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C12H15FO |
|---|---|
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-1-fluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15FO/c1-8(2)11-7-10(5-6-12(11)13)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
Clave InChI |
UPJQXRQPRUUZBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)OC2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


